molecular formula C25H26F2N2O5 B5328977 4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5328977
M. Wt: 472.5 g/mol
InChI Key: GQTXHNCKJBDKQB-XTQSDGFTSA-N
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Description

This compound belongs to a class of 3-hydroxy-pyrrol-2-one derivatives characterized by a central pyrrolidinone core substituted with aromatic acyl groups (e.g., 3-fluoro-4-methoxybenzoyl), fluorinated aryl rings (e.g., 2-fluorophenyl), and a morpholinylpropyl side chain. The structural complexity arises from strategic substitutions aimed at optimizing physicochemical and pharmacological properties. The 3-hydroxy group and fluorine atoms enhance hydrogen bonding and metabolic stability, respectively, while the morpholinylpropyl moiety improves solubility and target interaction .

Properties

IUPAC Name

(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F2N2O5/c1-33-20-8-7-16(15-19(20)27)23(30)21-22(17-5-2-3-6-18(17)26)29(25(32)24(21)31)10-4-9-28-11-13-34-14-12-28/h2-3,5-8,15,22,30H,4,9-14H2,1H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTXHNCKJBDKQB-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4F)/O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorinated Benzoyl Intermediate: This step involves the reaction of 3-fluoro-4-methoxybenzoic acid with appropriate reagents to form the benzoyl intermediate.

    Coupling with Fluorophenyl and Pyrrolidinone: The benzoyl intermediate is then coupled with 2-fluorophenyl and pyrrolidinone under specific conditions to form the core structure.

    Introduction of the Morpholine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound’s properties make it a candidate for use in advanced materials, such as polymers and coatings.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs from the same chemical family, focusing on substituent variations and their impact on synthesis, stability, and bioactivity.

Key Observations:

Substituent Effects on Yield :

  • Hydroxypropyl side chains (e.g., Compound 23, 32% yield) generally result in moderate yields, while trifluoromethyl or bulky aryl groups (e.g., Compound 25, 9% yield) reduce synthetic efficiency due to steric hindrance or electronic effects .
  • Morpholinylpropyl substituents (as in the target compound) are hypothesized to improve solubility but may complicate purification, as seen in analogs with similar groups (e.g., Compound 51).

Thermal Stability :

  • Melting points correlate with molecular rigidity. For example, Compound 20 (tert-butylphenyl substituent, 263–265°C) exhibits higher thermal stability than less bulky analogs (e.g., Compound 25, 205–207°C). The target compound’s 3-fluoro-4-methoxybenzoyl group likely enhances crystallinity, though experimental data is unavailable.

Bioactivity Implications: Fluorine and methoxy groups (e.g., in the target compound) may enhance blood-brain barrier penetration compared to non-fluorinated analogs (e.g., Compound 38).

Structural Characterization Trends

  • Crystallography : Isostructural analogs (e.g., Compounds 4 and 5 in ) adopt planar conformations except for perpendicular fluorophenyl groups, suggesting similar packing motifs for the target compound.
  • SMILES Analysis : The target compound’s SMILES string () highlights intramolecular hydrogen bonding between the 3-hydroxy group and carbonyl oxygen, a feature critical for stability.

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